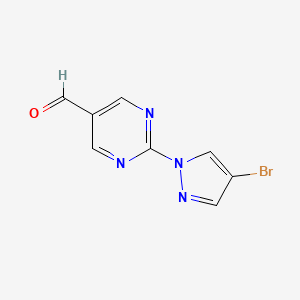
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), and solvents like DMF or THF.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-methanol.
科学的研究の応用
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins, thereby modulating biological pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- 2-(4-Phenyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
Uniqueness
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which can be readily substituted, allowing for the synthesis of a wide variety of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C8H5BrN4O |
|---|---|
分子量 |
253.06 g/mol |
IUPAC名 |
2-(4-bromopyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |
InChIキー |
SFKWMBIZNCNSCP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


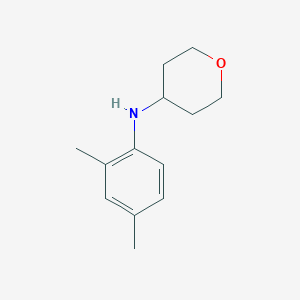
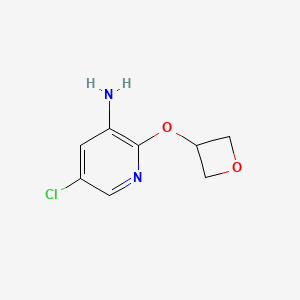
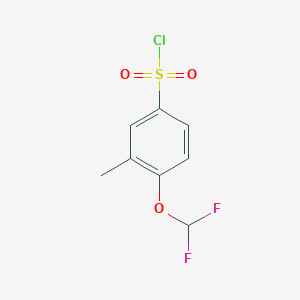
![1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
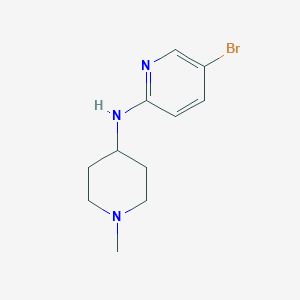
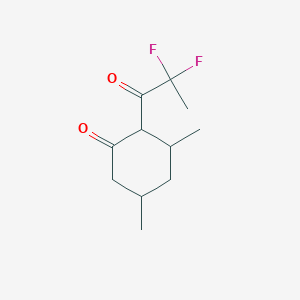
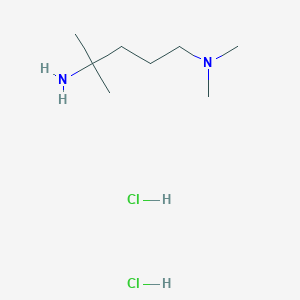
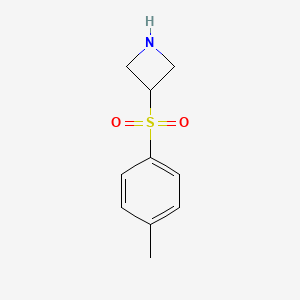
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N-[1-(2-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B13246458.png)
![2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13246472.png)
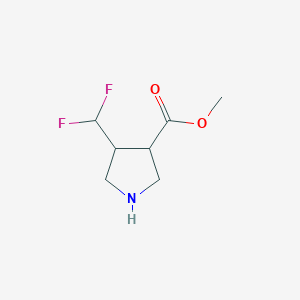
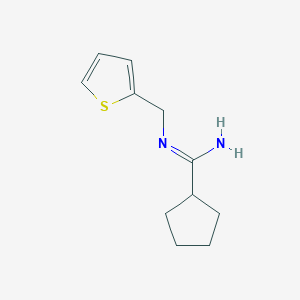
![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)
